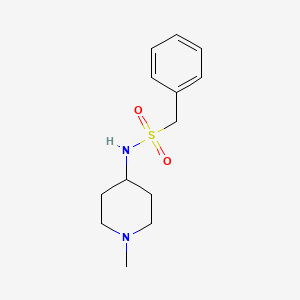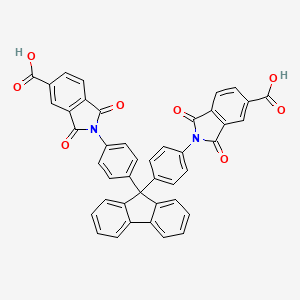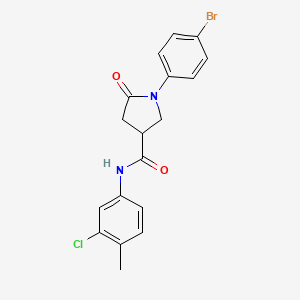![molecular formula C20H22ClNO5 B5229425 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)
2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene, also known as SR-1, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the family of selective estrogen receptor modulators (SERMs) and has been found to have a wide range of applications in the field of biomedicine.
Wirkmechanismus
The mechanism of action of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene involves its binding to the estrogen receptor, which results in the inhibition of the growth of cancer cells. 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene has been found to be a selective estrogen receptor modulator, meaning that it can selectively target specific estrogen receptors in the body, leading to a more targeted and effective treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene have been extensively studied in vitro and in vivo. In addition to its anti-cancer properties, 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene has also been found to have anti-inflammatory and antioxidant effects, which can help to reduce inflammation and oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene is its high affinity for the estrogen receptor, which makes it a promising candidate for the treatment of estrogen receptor-positive breast cancer. However, one of the main limitations of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene is its low solubility in water, which can make it difficult to administer in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene, including its potential use in the treatment of other types of cancer, such as prostate and ovarian cancer. In addition, further research is needed to better understand the mechanism of action of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene and to identify any potential side effects or limitations of its use in clinical settings. Overall, 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene has the potential to be a valuable tool in the field of biomedicine and warrants further investigation.
Synthesemethoden
The synthesis of 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene involves several steps, including the reaction of 2-chloro-1-nitrobenzene with 4-(2-methoxy-4-propenylphenoxy)butyl bromide in the presence of potassium carbonate. The resulting product is then treated with sodium methoxide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have a high affinity for the estrogen receptor (ER) and has been shown to inhibit the growth of breast cancer cells in vitro. In addition, 2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a wide range of diseases.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-3-6-15-7-9-19(20(13-15)25-2)27-12-5-4-11-26-18-10-8-16(22(23)24)14-17(18)21/h3,6-10,13-14H,4-5,11-12H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJWSRNORSYHJM-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-chloro-4-nitrophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5229357.png)
![3-(4-methoxyphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229364.png)
![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
![1-[3-(2-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5229381.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229389.png)
![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)




![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)